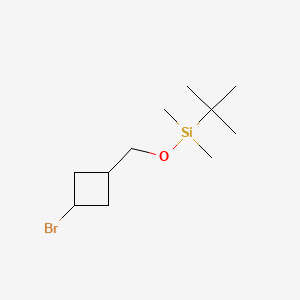
((3-Bromocyclobutyl)methoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane is an organosilicon compound with the molecular formula C11H23BrOSi. This compound is characterized by the presence of a bromine atom attached to a cyclobutane ring, which is further substituted with a tert-butyl-dimethylsilyl-protected hydroxymethyl group. The compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromine Atom: Bromination of the cyclobutane ring is achieved using bromine (Br2) or N-bromosuccinimide (NBS) under radical conditions.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions (e.g., TBAF) to yield the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, KCN) in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.
Major Products
Substitution: Various substituted cyclobutanes.
Deprotection: 1-Hydroxy-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane.
Oxidation: 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutanone.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is displaced by a nucleophile through an S_N2 mechanism.
Deprotection Reactions: The tert-butyldimethylsilyl group is cleaved by fluoride ions, releasing the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group is oxidized to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane can be compared with other similar compounds such as:
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclopentane: Similar structure but with a cyclopentane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexane: Similar structure but with a cyclohexane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cycloheptane: Similar structure but with a cycloheptane ring.
The uniqueness of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane lies in its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its larger ring analogs.
Eigenschaften
Molekularformel |
C11H23BrOSi |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(3-bromocyclobutyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
SOMPARJPIZVRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
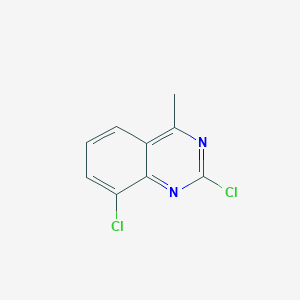
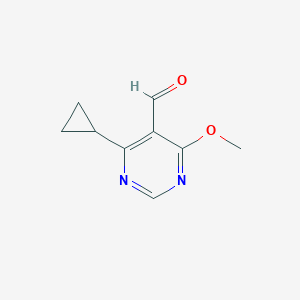
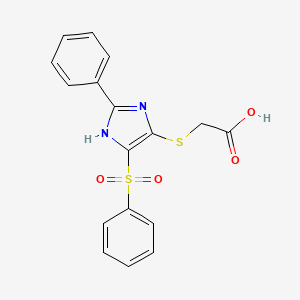

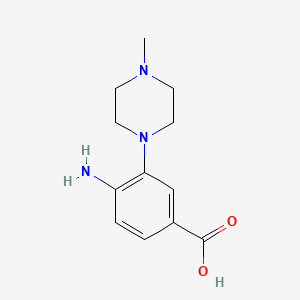
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

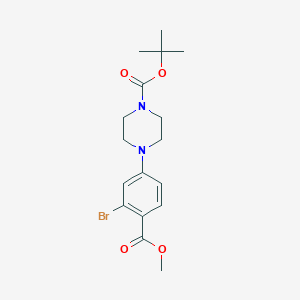
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)

